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Introduction
KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of the class I

glucose transporters (GLUTs).[1][2][3] It demonstrates significant inhibitory activity against

GLUT1, GLUT2, GLUT3, and GLUT4, thereby blocking glucose metabolism in cancer cells.[1]

[2] This unique mechanism of action makes KL-11743 a valuable tool for investigating the role

of glucose metabolism in cancer and as a potential therapeutic agent, particularly in tumors

with specific metabolic vulnerabilities. These application notes provide detailed protocols and

quantitative data to guide the in vivo use of KL-11743 in preclinical research.

Mechanism of Action
KL-11743 competitively inhibits the class I glucose transporters, leading to a blockade of

glucose uptake and subsequent glycolysis.[1][2][4] This disruption of glucose metabolism

results in a rapid decrease in NADH pools and an accumulation of aspartate, indicating a

metabolic shift towards mitochondrial oxidative phosphorylation.[4][5] Notably, KL-11743
exhibits synthetic lethality when combined with the inhibition of mitochondrial metabolism,

either through chemical inhibitors of the electron transport chain or in cancer models with

genetic deficiencies in the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase A

(SDHA)-deficient tumors.[4][6][7] This targeted approach offers a promising therapeutic window

for specific cancer subtypes. Additionally, KL-11743 has been shown to induce disulfidptosis in

cancer cells by promoting the formation of disulfide bonds in actin cytoskeletal proteins.[1]
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Quantitative Data Summary
In Vitro Potency

Target IC50 (nM) Assay Conditions

GLUT1 115 TiterGlo assay[2]

GLUT2 137 TiterGlo assay[2]

GLUT3 90 TiterGlo assay[2]

GLUT4 68 Not specified[1][3]

Glucose Consumption (HT-

1080 cells)
228 24-hour treatment[6]

Lactate Secretion (HT-1080

cells)
234 24-hour treatment[6]

2-Deoxyglucose (2DG)

Transport (HT-1080 cells)
87 Not specified[6]

Glycolytic ATP Production

(oligomycin-treated HT-1080

cells)

127 Not specified[6]

HT-1080 Cell Growth 677 24-72 hour treatment[1]

In Vivo Pharmacokinetics
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Species
Administrat
ion

Dose
(mg/kg)

Oral
Bioavailabil
ity (F)

tmax (h)
Half-life
(t1/2) (h)

Mouse p.o. 10-100 15-30%[6] 2-3[6]
1.45-4.75[1]

[6]

Mouse i.p. 100 - -

Maintained

inhibitory

levels for

24h[1]

Rat p.o. 10-300 15-30%[6] 2-3[6]
2.04-5.38[1]

[6]
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Experimental Protocols
Formulation and Administration
KL-11743 can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration. Due to its

hydrophobic nature, a vehicle suitable for solubilizing the compound is required.

Oral Gavage Formulation: A common vehicle for oral administration in rodents is a suspension

in corn oil.

Weigh the required amount of KL-11743 powder.

Prepare a stock solution in DMSO (e.g., 100 mg/mL).[2]
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For a final dosing solution, add 50 µL of the 100 mg/mL DMSO stock to 950 µL of corn oil to

achieve a 5 mg/mL solution.[2]

Vortex thoroughly to ensure a uniform suspension.

The mixed solution should be used immediately.[2]

Intraperitoneal Injection Formulation: A vehicle containing PEG300, Tween80, and water can be

used for i.p. injections.

Prepare a stock solution of KL-11743 in DMSO (e.g., 100 mg/mL).[2]

To prepare 1 mL of dosing solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of

PEG300 and mix until clear.[2]

Add 50 µL of Tween80 to the mixture and mix until clear.[2]

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[2]

The mixed solution should be used immediately.[2]

In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a general procedure for assessing the anti-tumor efficacy of KL-11743 in

a subcutaneous xenograft model. This is particularly relevant for tumors with known metabolic

vulnerabilities, such as those with mutations in TCA cycle enzymes (e.g., SDHA-deficient).[4][7]

Materials:

Immunocompromised mice (e.g., NOD/SCID or nude mice)

Cancer cell line of interest (e.g., KEAP1 mutant or SDHA-deficient)

Matrigel (optional, for improved tumor take-rate)

KL-11743

Dosing vehicle
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Calipers for tumor measurement

Sterile syringes and needles

Procedure:

Cell Culture and Implantation:

Culture cancer cells to ~80% confluency.

Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel at a

1:1 ratio.

Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment

and control groups.

Drug Administration:

Administer KL-11743 or vehicle control to the respective groups via the chosen route (p.o.

or i.p.). A typical dosing regimen could be 30-100 mg/kg once daily.[1]

Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Observe mice for any signs of toxicity. A 14-day toxicology study in rats noted a dose-

dependent decrease in the size of the testis/epididymis and potential for increased

erythrocyte turnover.[6]

Endpoint:
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Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a specified size.

At the end of the study, euthanize mice and excise tumors for further analysis (e.g.,

histopathology, biomarker analysis).
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Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the impact of KL-11743 on systemic glucose metabolism.

Materials:

Mice (e.g., C57BL/6)

KL-11743

Dosing vehicle

Glucose solution (e.g., 20% w/v in water)

Glucometer and test strips

Procedure:

Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

Baseline Glucose: Measure baseline blood glucose from the tail vein.

Drug Administration: Administer a single oral dose of KL-11743 (e.g., 30 or 100 mg/kg) or

vehicle.[1][6]

Glucose Challenge: After a set time post-drug administration (e.g., 30-60 minutes),

administer an oral gavage of glucose (e.g., 2 g/kg body weight).

Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose

challenge (e.g., 15, 30, 60, 90, and 120 minutes).

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve

(AUC) to quantify glucose tolerance. KL-11743 has been shown to significantly elevate

blood glucose levels and delay glucose clearance in mice.[1][6]

Safety and Toxicology
In a 14-day toxicology study in male Sprague-Dawley rats, KL-11743 was generally well-

tolerated.[6] However, some dose-dependent effects were observed, including a decrease in
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the size of the testis and epididymis with disruption of normal tissue morphology.[6] Additionally,

some doses were associated with increased circulating bilirubin and a slight decrease in

hematocrit, suggesting a potential for increased erythrocyte turnover.[6] Importantly, brain

exposure to KL-11743 is limited.[6] Researchers should monitor for these potential toxicities in

their studies.

Storage and Stability
KL-11743 powder should be stored at -20°C for up to 3 years.[5] Stock solutions in a solvent

can be stored at -80°C for up to 1 year.[5] It is recommended to use freshly prepared dosing

solutions for in vivo experiments.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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